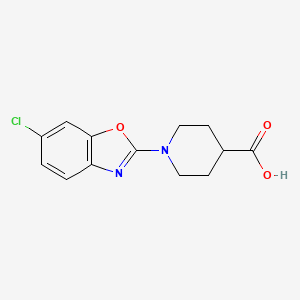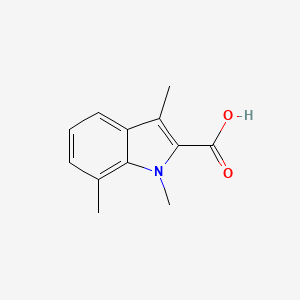
1,3,7-trimethyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .
Molecular Structure Analysis
The molecular structure of 1,3,7-trimethyl-1H-indole-2-carboxylic acid consists of an indole ring substituted with three methyl groups and a carboxylic acid group . The exact positions of these substituents can be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1,3,7-trimethyl-1H-indole-2-carboxylic acid is a solid compound . Its molecular weight is 203.24 g/mol .Wissenschaftliche Forschungsanwendungen
Characterization Techniques
The study on indole derivatives, such as indole-5-carboxylic acid, emphasizes advanced characterization techniques like proton NMR spectroscopy, highlighting its utility in detailed chemical analysis. These methodologies are crucial for understanding the structure and properties of indole-based compounds, which can have wide-ranging applications in material science and chemistry (Mackintosh, Mount, & Reed, 1994).
Photochromism and Photoreversible Systems
Research on derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran] demonstrates the phenomenon of reverse photochromism, where compounds exhibit significant color changes under light exposure. This property is valuable for developing photoreversible systems and materials with applications in optical storage, sensors, and smart coatings (Shimizu, Kokado, & Inoue, 1969).
Synthetic Chemistry and Drug Development
The synthesis and characterization of indole-2-carboxylic acid derivatives are central to the discovery of new therapeutic agents. These compounds are explored for their potential antibacterial and antifungal activities, suggesting the role of indole derivatives in developing new drugs and pharmaceuticals (Raju et al., 2015).
Molecular Structure Analysis
The detailed molecular structure analysis of various indole derivatives, including their crystal structure determination, provides insights into the intermolecular interactions and stability of these compounds. Such studies are foundational for designing molecules with desired physical and chemical properties for applications in materials science and molecular engineering (Vázquez-Vuelvas et al., 2011).
Innovative Synthetic Routes
Explorations into the carboxylation of indoles and pyrroles with CO2 present innovative synthetic routes for creating indole-3-carboxylic acids. These methods contribute to the green chemistry approach by utilizing CO2 as a raw material, highlighting the importance of sustainable chemical synthesis (Nemoto et al., 2009).
Fluorescent Materials Development
The synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations of carboxyindoles opens new avenues for creating high-efficiency blue emitters. These compounds have potential applications in organic electronics, including OLEDs and other light-emitting materials (Miyasaka et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3,7-trimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15)13(3)10(7)9/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDROSFAMVNTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649235 |
Source


|
| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
1015846-77-1 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 1,3,7-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
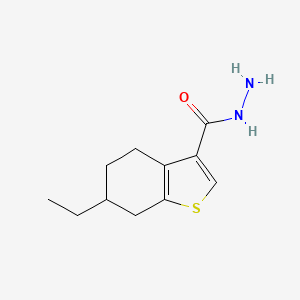
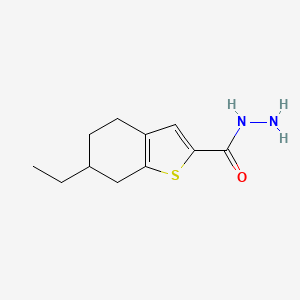
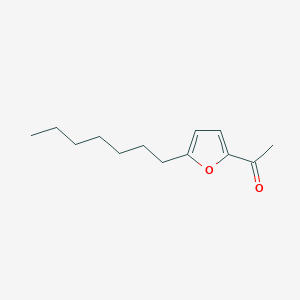
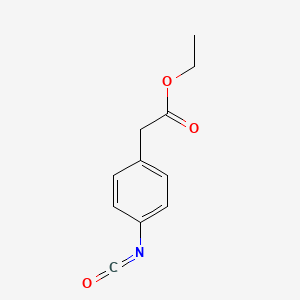
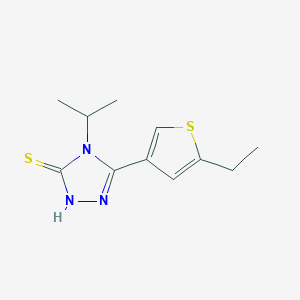
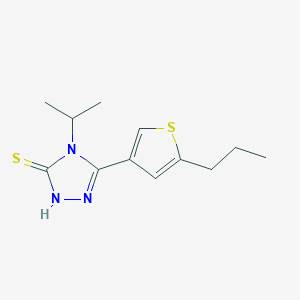
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
